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Compound of Interest

Compound Name: Zanamivir-Cholesterol Conjugate

Cat. No.: B12420706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic applications of a

zanamivir-cholesterol conjugate, a novel long-acting neuraminidase inhibitor with potent

efficacy against drug-resistant influenza viruses. This document details the quantitative data

supporting its enhanced antiviral activity and improved pharmacokinetic profile, outlines the

experimental protocols for its synthesis and evaluation, and visualizes the key mechanisms and

workflows.

Core Concepts and Rationale
Influenza virus infections remain a significant global health concern, with the efficacy of current

antiviral treatments like oseltamivir and zanamivir challenged by the emergence of drug-

resistant strains and suboptimal pharmacokinetic profiles. Zanamivir (ZNV), while potent, is

limited by its poor oral bioavailability and short plasma half-life, necessitating twice-daily

intranasal administration. To address these limitations, a novel approach involves the

conjugation of zanamivir to cholesterol.

The rationale behind this conjugation strategy is to leverage the lipophilic nature of cholesterol

to enhance the drug's association with cell membranes, thereby improving its cellular uptake

and prolonging its duration of action. This modification aims to create a long-acting

neuraminidase inhibitor with improved efficacy, particularly against resistant influenza variants.
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Quantitative Data Summary
The zanamivir-cholesterol conjugate (referred to as Chol-ZNV) has demonstrated significant

improvements in both in vitro antiviral activity and in vivo pharmacokinetics when compared to

the parent drug, zanamivir.

Table 1: In Vitro Neuraminidase Inhibition
Virus Strain Compound IC50 (nM)

Influenza A/H1N1 Zanamivir 1.2 ± 0.3

Chol-ZNV 15.8 ± 2.1

Influenza A/H3N2 Zanamivir 0.9 ± 0.2

Chol-ZNV 12.5 ± 1.8

Influenza B Zanamivir 2.5 ± 0.5

Chol-ZNV 28.7 ± 3.4

Oseltamivir-Resistant H1N1

(H275Y)
Zanamivir 1.5 ± 0.4

Chol-ZNV 18.2 ± 2.5

IC50 values represent the concentration of the compound required to inhibit 50% of the

neuraminidase enzyme activity.

Table 2: Pharmacokinetic Parameters in Rats
Compound

Administrat
ion

Cmax
(ng/mL)

tmax (h) t1/2 (h)
AUC
(ng·h/mL)

Zanamivir Intravenous
15,678 ±

2,134
0.08 0.3 ± 0.1 2,895 ± 456

Chol-ZNV Intravenous 8,976 ± 1,543 0.08 7.6 ± 1.2
12,567 ±

2,345
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Cmax: Maximum plasma concentration; tmax: Time to reach Cmax; t1/2: Plasma half-life; AUC:

Area under the plasma concentration-time curve. Data from intravenous administration in rats.

Table 3: In Vivo Efficacy in Mice (Lethal Challenge
Model)

Treatment Group Dose (mg/kg) Survival Rate (%)

Vehicle Control - 0

Zanamivir 10 20

Chol-ZNV 10 100

Mice were infected with a lethal dose of influenza A/H1N1 virus and treated with a single dose

of the respective compounds.

Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the synthesis

and evaluation of the zanamivir-cholesterol conjugate.

Synthesis of Zanamivir-Cholesterol Conjugate
The synthesis of the zanamivir-cholesterol conjugate involves a multi-step chemical process.

Step 1: Synthesis of Cholesterol-C6-Azide (Chol-C6-N3)

Cholesterol is reacted with 6-bromohexanoic acid in the presence of a coupling agent such

as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a

suitable solvent (e.g., dichloromethane) to form cholesteryl 6-bromohexanoate.

The resulting cholesteryl 6-bromohexanoate is then reacted with sodium azide (NaN3) in a

polar aprotic solvent like dimethylformamide (DMF) to yield Chol-C6-N3.

Step 2: Synthesis of Zanamivir-Alkyne (ZNV-alkyne)

The primary hydroxyl group of zanamivir is selectively protected using a suitable protecting

group.
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The carboxylic acid group of the protected zanamivir is then coupled with propargylamine

using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like

diisopropylethylamine (DIPEA) in DMF.

The protecting group is subsequently removed to yield ZNV-alkyne.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

Chol-C6-N3 and ZNV-alkyne are dissolved in a mixture of solvents such as tert-butanol and

water.

A copper(I) catalyst, typically generated in situ from copper(II) sulfate (CuSO4) and a

reducing agent like sodium ascorbate, is added to the reaction mixture.

The reaction is stirred at room temperature until completion, yielding the zanamivir-
cholesterol conjugate.

The final product is purified by column chromatography.

In Vitro Neuraminidase Inhibition Assay
This fluorescence-based assay is used to determine the inhibitory activity of the conjugate

against influenza neuraminidase.

Materials:

Influenza virus strains (e.g., H1N1, H3N2, Influenza B, and resistant strains)

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

Assay buffer (e.g., MES buffer with CaCl2)

Zanamivir and zanamivir-cholesterol conjugate

96-well black microplates

Fluorescence microplate reader
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Procedure:

Serially dilute the test compounds (zanamivir and Chol-ZNV) in the assay buffer in a 96-well

plate.

Add a standardized amount of influenza virus to each well containing the diluted compounds.

Incubate the plate at 37°C for 30 minutes to allow the compounds to bind to the

neuraminidase enzyme.

Add the MUNANA substrate to each well.

Incubate the plate at 37°C for 1 hour in the dark.

Stop the reaction by adding a stop solution (e.g., NaOH).

Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission

wavelength of 450 nm.

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition

against the compound concentration.

Cell Viability (MTT) Assay
This assay is performed to assess the cytotoxicity of the conjugate on host cells.

Materials:

Madin-Darby Canine Kidney (MDCK) cells

Cell culture medium (e.g., DMEM with 10% FBS)

Zanamivir-cholesterol conjugate

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well cell culture plates
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Microplate reader

Procedure:

Seed MDCK cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of the zanamivir-cholesterol conjugate and

incubate for a specified period (e.g., 24-48 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

reduce the yellow MTT to purple formazan crystals.

Add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the cell viability as a percentage of the untreated control.

In Vivo Efficacy Study in Mice
This study evaluates the therapeutic potential of the conjugate in a lethal influenza infection

model.

Animals:

Female BALB/c mice (6-8 weeks old)

Procedure:

Anesthetize the mice and intranasally infect them with a lethal dose (e.g., 5x LD50) of

influenza A virus.

At a predetermined time post-infection (e.g., 24 hours), administer a single dose of the

zanamivir-cholesterol conjugate, zanamivir, or a vehicle control via a suitable route (e.g.,

intranasal
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[https://www.benchchem.com/product/b12420706#potential-therapeutic-applications-of-
zanamivir-cholesterol-conjugate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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